molecular formula C10H7BrN2O3 B3280927 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid CAS No. 724788-65-2

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid

Cat. No. B3280927
CAS RN: 724788-65-2
M. Wt: 283.08 g/mol
InChI Key: UXVVWOFTXSGSQU-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains a naphthyridine ring system. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid involves its ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition can lead to a disruption of various cellular processes, which can ultimately result in the inhibition of cell growth and proliferation. The specific mechanism of action may vary depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid in lab experiments include its potential as a tool for investigating the role of protein kinases in various cellular processes. This compound may also have potential as a starting point for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are many potential future directions for the study of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid. One direction could involve further investigation of its mechanism of action and potential targets for inhibition. Another direction could involve the development of new derivatives of this compound with improved potency and selectivity. Additionally, this compound could be studied in combination with other drugs to determine its potential synergistic effects. Overall, the study of this compound has the potential to contribute to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid has been investigated for its potential use in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which play a role in various cellular processes. This compound has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-7-3-2-6-9(13-7)8(11)5(4-12-6)10(14)15/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVVWOFTXSGSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737498
Record name 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

724788-65-2
Record name 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 N NaOH (300 mL, 600 mmol) was added dropwise over 30 min to a stirred solution of 4-bromo-6-methoxy-[1,5]naphthyridine-3-carboxylic acid ethyl ester (83.56 g, 268 mmol) in THF (835 mL). Stirring was continued overnight, at which time LC/MS showed that the saponification was complete. 2 N HCl was added to pH 6 and the THF was removed in vacuo. 2 N HCl was added to pH 2, then water (250 mL) was added, and the mixture was cooled thoroughly in ice. The solid was collected by suction filtration, washed with water and dried (first using a rotary evaporator at 50° C. and then under high vacuum at 50° C. overnight) to give the title compound (76.7 g, slightly over quantitative). This material was used without further purification.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
83.56 g
Type
reactant
Reaction Step One
Name
Quantity
835 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 6
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